4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide
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Overview
Description
4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a hydrazone linkage, which is formed by the condensation of hydrazine with a carbonyl compound. Hydrazones are notable for their biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 1-phenylbutanal under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, facilitated by the removal of water. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acidic resins or metal catalysts, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular proteins, disrupting their function and leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
- 2-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide
- 4-Amino-N’-[(Z)-1-phenylpropylidene]benzohydrazide
- 4-Amino-N’-[(Z)-1-phenylethylidene]benzohydrazide
Uniqueness: 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific hydrazone linkage and the presence of both amino and phenyl groups, which contribute to its diverse reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of biological activities .
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-amino-N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C17H19N3O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6,18H2,1H3,(H,20,21)/b19-16- |
InChI Key |
QSZSERVNOWQRIA-MNDPQUGUSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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